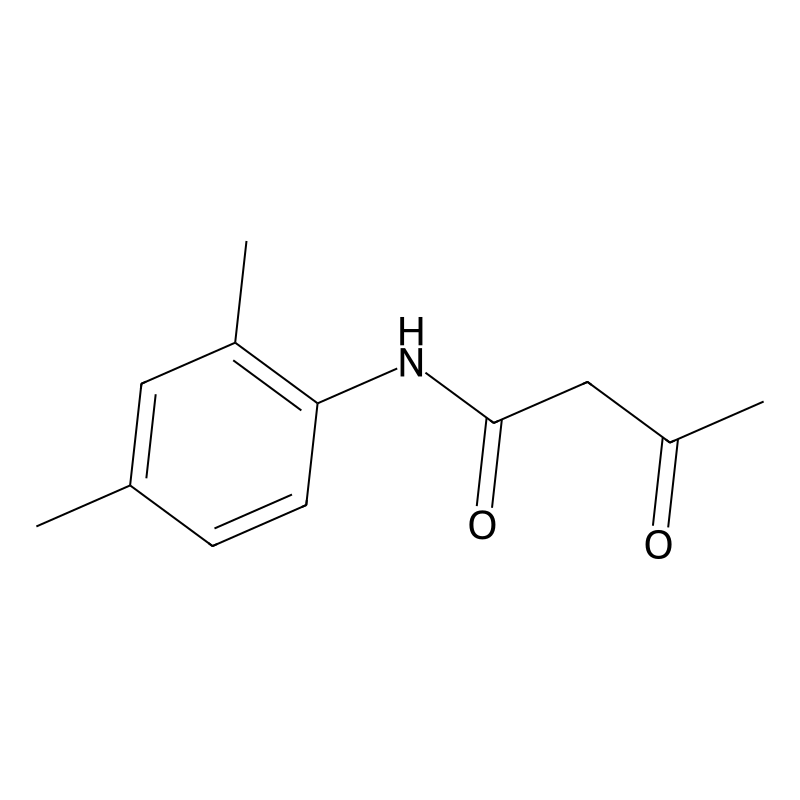

N-(2,4-Dimethylphenyl)-3-oxobutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Characterization:

N-(2,4-Dimethylphenyl)-3-oxobutanamide, also known as N-acetoacetyl-2,4-xylidine, is a small organic molecule synthesized from 2,4-dimethylaniline and acetoacetic acid. Researchers have employed various methods for its synthesis, including traditional condensation reactions and microwave-assisted approaches [, ]. Characterization of the synthesized compound is typically achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

N-(2,4-Dimethylphenyl)-3-oxobutanamide, also known as N-acetoacetyl-2,4-xylidine, is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular mass of 205.25 g/mol. This compound features a 3-oxobutanamide functional group attached to a 2,4-dimethylphenyl moiety, making it a member of the amide family. Its structure includes a carbonyl group adjacent to the amide nitrogen, which is significant for its reactivity and biological activity. The melting point of this compound is reported to be between 175-176 °C .

There is no scientific research currently available on the mechanism of action of N-(2,4-Dimethylphenyl)-3-oxobutanamide.

- No data on the toxicity, flammability, or reactivity of this compound is available in scientific publications. Due to the absence of information, it should be handled with caution following general laboratory safety practices.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the carbonyl group into alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The amide group can participate in nucleophilic substitution reactions, often facilitated by halogenating agents such as thionyl chloride.

These reactions highlight the compound's versatility in synthetic chemistry.

N-(2,4-Dimethylphenyl)-3-oxobutanamide exhibits various biological activities. It interacts with specific receptors in the body, which can lead to receptor activation or inhibition. This interaction influences enzyme activity and alters cell signaling pathways and gene expression. Notably, it has demonstrated anti-inflammatory properties and modulates immune system responses. The compound's effects on cellular processes include changes in cellular metabolism and signaling pathways, making it a candidate for further pharmacological studies.

The synthesis of N-(2,4-Dimethylphenyl)-3-oxobutanamide typically involves the reaction of 2,4-dimethylaniline with acetoacetic acid under acidic conditions. This reaction proceeds through the formation of an intermediate imine that is subsequently hydrolyzed to yield the final product. Various methods have been employed for its synthesis, including traditional condensation reactions and microwave-assisted approaches . In industrial applications, production can be scaled up using optimized reaction conditions to ensure high yield and purity.

N-(2,4-Dimethylphenyl)-3-oxobutanamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammatory diseases or immune modulation.

- Chemical Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing other complex organic molecules.

- Material Science: The ability to form metal complexes makes it useful in catalysis and materials development .

Several compounds share structural similarities with N-(2,4-Dimethylphenyl)-3-oxobutanamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide | Similar structure with bromine substitution | Enhanced reactivity due to bromine presence |

| N-(2-Methylphenyl)-3-oxobutanamide | Similar amide structure but with different aromatic substitution | Variation in biological activity due to different substituents |

| N-(4-Methylphenyl)-3-oxobutanamide | Another isomer with methyl substitution | Potentially different pharmacological profiles |

These compounds illustrate how variations in substituents can influence chemical properties and biological activities while maintaining a similar core structure .

The development of aromatic 3-oxobutanamide compounds traces its origins to the broader evolution of acetoacetanilide chemistry, which has been a cornerstone of organic synthesis for over a century. Acetoacetanilide, the parent compound of this chemical family, was first developed as a key intermediate in the production of organic pigments called arylide yellows. The historical significance of these compounds became particularly evident in the context of dye chemistry, where acetoacetanilides were coupled to diazonium salts through azo coupling reactions to create vibrant colorants.

The evolution of 3-oxobutanamide research gained momentum with the recognition that these compounds could serve as versatile building blocks for complex molecular architectures. Early investigations focused on the fundamental reactivity patterns of the acetoacetamide functional group, particularly its tendency to undergo tautomerization and its ability to participate in nucleophilic and electrophilic reactions. The crystallographic studies of acetoacetanilide revealed that it preferentially adopts the keto-amide tautomer form, with molecules linked by intermolecular hydrogen bonds that influence the overall molecular conformation.

Historical research demonstrated that aromatic 3-oxobutanamides could undergo dehydration reactions under acidic conditions, leading to quinolone formation. For instance, acetoacetanilide treatment with sulfuric acid results in the formation of 4-methyl-2-quinolone, establishing a synthetic pathway that has been exploited in pharmaceutical chemistry. This discovery opened new avenues for utilizing these compounds as precursors to biologically active molecules.

Significance of N-(2,4-Dimethylphenyl)-3-oxobutanamide in Synthetic Organic Chemistry

N-(2,4-Dimethylphenyl)-3-oxobutanamide has emerged as a particularly valuable compound in synthetic organic chemistry due to its unique structural features and reactivity profile. The presence of two methyl substituents on the aromatic ring at the 2 and 4 positions significantly influences the electronic properties and steric environment of the molecule, making it distinct from unsubstituted acetoacetanilide.

One of the most significant applications of this compound lies in its role as a coupling partner in azo coupling reactions. Research has demonstrated that N-(2,4-Dimethylphenyl)-3-oxobutanamide readily undergoes coupling with diazonium salts derived from various aromatic amines, including sulfanilic acid, 4-nitroaniline, 4-aminosalicylic acid, sulfanilamide, sulfamethoxazole, sulfathiazole, sulfapyridine, and sulfamerazine. These reactions proceed under mild conditions in aqueous ethanol containing sodium acetate, resulting in the formation of hydrazone derivatives rather than traditional azo compounds.

The compound has also proven valuable in the development of novel synthetic methodologies. Recent studies have explored its use in oxidative transformations, where treatment with hypervalent iodine reagents such as diacetoxyiodobenzene in the presence of Lewis acids leads to unexpected carbon-carbon bond cleavage reactions. These transformations represent a significant expansion of the synthetic utility of 3-oxobutanamide compounds and demonstrate their potential for accessing diverse molecular frameworks.

Furthermore, N-(2,4-Dimethylphenyl)-3-oxobutanamide serves as a model compound for studying the reactivity of substituted acetoacetanilides. The electron-donating effect of the methyl groups influences the compound's behavior in various chemical transformations, providing insights into structure-reactivity relationships that guide the design of new synthetic strategies.

Systematic Nomenclature and Classification Systems

The systematic nomenclature of N-(2,4-Dimethylphenyl)-3-oxobutanamide follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds. The official International Union of Pure and Applied Chemistry name is N-(2,4-dimethylphenyl)-3-oxobutanamide, which clearly indicates the substitution pattern on the aromatic ring and the nature of the carbonyl-containing side chain.

| Classification Parameter | Value | Description |

|---|---|---|

| Chemical Abstracts Service Number | 97-36-9 | Primary registry identifier |

| Molecular Formula | C₁₂H₁₅NO₂ | Elemental composition |

| Molecular Weight | 205.25 g/mol | Calculated molecular mass |

| International Chemical Identifier Key | HGVIAKXYAZRSEG-UHFFFAOYSA-N | Unique structural identifier |

| European Community Number | 202-576-0 | European regulatory identifier |

| United Nations International Identifier | 84GV04HEUG | International regulatory code |

Alternative nomenclature systems provide additional names for this compound, reflecting different naming conventions and historical usage patterns. The compound is also known as 2',4'-dimethylacetoacetanilide, acetoacet-m-xylidide, and butanamide, N-(2,4-dimethylphenyl)-3-oxo-. These alternative names highlight the relationship to acetoacetanilide chemistry and emphasize the substitution pattern on the aromatic ring.

The classification of N-(2,4-Dimethylphenyl)-3-oxobutanamide within broader chemical taxonomy places it in the category of aromatic amides, specifically as a substituted acetoacetamide derivative. The compound exhibits characteristics typical of both aromatic compounds and carbonyl-containing molecules, influencing its chemical behavior and applications.

Evolution of Academic Research on N-(2,4-Dimethylphenyl)-3-oxobutanamide

Academic research on N-(2,4-Dimethylphenyl)-3-oxobutanamide has evolved significantly over the past several decades, with investigations spanning multiple areas of organic chemistry and materials science. Early research focused primarily on the compound's role as an intermediate in dye synthesis, building upon the established chemistry of acetoacetanilide derivatives.

A major breakthrough in understanding this compound's reactivity came with systematic studies of its coupling behavior with diazonium salts. Research conducted by Hamzaçebi and colleagues demonstrated that the coupling reactions of N-(2,4-Dimethylphenyl)-3-oxobutanamide with various diazonium salts produce hydrazone derivatives rather than conventional azo compounds. This finding was significant because it revealed a fundamental difference in reactivity compared to simpler coupling partners.

| Research Focus Area | Key Findings | Research Groups | Publication Year |

|---|---|---|---|

| Hydrazone Formation | Coupling with diazonium salts produces hydrazones | Hamzaçebi, Rollas, et al. | 2008 |

| Spectroscopic Analysis | Ultraviolet spectra show characteristic hydrazone absorption | Multiple research groups | 2008-present |

| Synthetic Applications | Use in heterocyclic synthesis and materials chemistry | Various international groups | 2008-present |

| Structural Studies | Nuclear magnetic resonance analysis of tautomeric forms | Multiple laboratories | 2008-present |

Spectroscopic investigations have provided crucial insights into the structural characteristics of N-(2,4-Dimethylphenyl)-3-oxobutanamide and its derivatives. Ultraviolet spectroscopy studies revealed that hydrazone products derived from this compound exhibit characteristic absorption maxima at 203-207 nanometers, 235-271 nanometers, and 376-393 nanometers, with the latter range being indicative of the hydrazone chromophore. Nuclear magnetic resonance spectroscopy has been instrumental in confirming the structural assignments, with characteristic signals for the amide proton appearing at 10.98-11.16 parts per million and hydrazone protons at 13.90-14.32 parts per million.

Contemporary research has expanded to explore novel synthetic transformations of N-(2,4-Dimethylphenyl)-3-oxobutanamide. Recent studies have investigated oxidative cleavage reactions using hypervalent iodine reagents, revealing unexpected reactivity patterns that lead to the formation of dihalo-substituted acetamide derivatives. These discoveries have opened new synthetic pathways and demonstrated the compound's utility beyond traditional coupling reactions.

The evolution of research methodologies has also influenced the study of this compound. Modern analytical techniques, including high-resolution mass spectrometry and advanced nuclear magnetic resonance methods, have enabled more detailed characterization of reaction products and mechanistic studies. These technological advances have facilitated the identification of previously unknown reaction pathways and the development of more efficient synthetic protocols.

Molecular Architecture and Structural Formula C12H15NO2

N-(2,4-Dimethylphenyl)-3-oxobutanamide represents a β-keto amide compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol [1] [2]. The compound is also known by several synonyms including 2',4'-Dimethylacetoacetanilide, Acetoacet-m-xylidide, and Butanamide, N-(2,4-dimethylphenyl)-3-oxo- [1] [3]. The Chemical Abstracts Service registry number for this compound is 97-36-9 [2] [4].

The molecular structure consists of a 2,4-dimethylphenyl group attached to a 3-oxobutanamide moiety through an amide linkage [1] [5]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(2,4-dimethylphenyl)-3-oxobutanamide [2]. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)CC(=O)NC1=C(C)C=C(C)C=C1 [5], while the International Chemical Identifier string is InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) [2].

Functional Group Analysis: 3-Oxobutanamide and 2,4-Dimethylphenyl Moieties

The molecular architecture of N-(2,4-Dimethylphenyl)-3-oxobutanamide incorporates two distinct structural components that contribute to its chemical and physical properties [1]. The 3-oxobutanamide moiety contains both a ketone carbonyl group and an amide functionality, creating a β-diketone system with enhanced reactivity [6]. This acetoacetamide structure is characterized by the presence of an active methylene group positioned between two carbonyl functionalities [6].

The aromatic component consists of a 2,4-dimethylphenyl group, where methyl substituents are positioned at the ortho and para positions relative to the amide nitrogen attachment point [1] [3]. These methyl groups provide steric hindrance and electron-donating effects that influence the compound's overall reactivity and spectroscopic properties [7]. The aromatic ring system contributes to the compound's conjugated π-electron system, affecting its electronic absorption characteristics [7].

The amide linkage between these two moieties creates a planar configuration around the carbonyl carbon and nitrogen atoms, facilitating potential intramolecular interactions and hydrogen bonding patterns [8]. This structural arrangement is typical of acetoacetanilide derivatives and contributes to the compound's stability and crystalline properties [9].

Physical Constants and Empirical Properties

Melting Point Determination (175-176°C) and Thermal Behavior

N-(2,4-Dimethylphenyl)-3-oxobutanamide exhibits a well-defined melting point range of 175-176°C when recrystallized from methanol [2] [6]. This relatively high melting point indicates strong intermolecular forces within the crystalline lattice, likely arising from hydrogen bonding interactions between amide groups and van der Waals forces between aromatic rings [6].

Thermal analysis studies of related acetoacetanilide derivatives have demonstrated characteristic thermal decomposition patterns [10]. The compound shows thermal stability up to its melting point, with decomposition occurring at elevated temperatures around 265°C [4]. Differential scanning calorimetry analysis reveals endothermic melting behavior consistent with crystalline organic compounds [10].

The thermal properties are influenced by the presence of both aromatic and carbonyl functionalities, which contribute to the overall molecular stability [10]. The 2,4-dimethyl substitution pattern affects the crystal packing efficiency and consequently influences the melting point compared to unsubstituted acetoacetanilide analogs [6].

Solubility Profile in Various Solvent Systems

The solubility characteristics of N-(2,4-Dimethylphenyl)-3-oxobutanamide reflect the compound's amphiphilic nature, containing both polar amide functionalities and hydrophobic aromatic components [4]. In aqueous systems, the compound demonstrates very poor solubility, with reported values of 0.25 g/100mL at 20°C [4].

The compound exhibits enhanced solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to hydrogen bonding interactions with the amide functionality [11] [6]. High-performance liquid chromatography analysis has demonstrated successful separation using acetonitrile-water mobile phases, indicating moderate solubility in acetonitrile [11].

Nonpolar solvents such as petroleum ether and diethyl ether show limited solvating capacity for this compound [6]. The solubility profile is consistent with other acetoacetanilide derivatives and influences the compound's purification and analytical procedures [11]. The topological polar surface area of 46.17 Ų and calculated logarithm of the partition coefficient value of 2.22 support these observed solubility trends [12] [4].

Collision Cross Section Measurements

Collision cross section measurements provide valuable information about the gas-phase molecular dimensions and conformational behavior of N-(2,4-Dimethylphenyl)-3-oxobutanamide [1]. Ion mobility spectrometry coupled with mass spectrometry has yielded specific collision cross section values under different ionization conditions [1].

For the deprotonated molecular ion [M-H]⁻, the collision cross section measures 148.8 Ų using drift tube methodology with nitrogen as the buffer gas under electrospray ionization negative mode conditions [1]. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 147.7 Ų under atmospheric pressure chemical ionization positive mode [1].

Sodium adduct formation [M+Na]⁺ results in an expanded collision cross section of 160.6 Ų under electrospray ionization positive mode, reflecting the increased molecular volume upon cation coordination [1]. These measurements were obtained from the ToxCast dataset with the DSSTox identifier DTXSID4040719 [1]. The collision cross section data provide insights into the molecular conformation and can be used for structural validation in analytical applications [1].

Spectroscopic Characterization and Structural Elucidation

1H and 13C NMR Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-(2,4-Dimethylphenyl)-3-oxobutanamide through detailed analysis of proton and carbon-13 environments [6]. The 1H nuclear magnetic resonance spectrum recorded at 400 MHz in deuterated chloroform reveals characteristic resonance patterns for each structural component [6].

The aromatic protons appear as distinct multiplets in the region δ 6.76-7.16 ppm, with the proton at the 3-position showing a doublet at δ 6.76 ppm with coupling constant J = 3 Hz [6]. The 5-position proton appears as a multiplet at δ 6.96 ppm with coupling constants J = 9 and 2 Hz, while the 6-position proton shows a doublet at δ 7.16 ppm with J = 9 Hz [6].

The amide proton exhibits a characteristic singlet at δ 6.36 ppm, confirming the presence of the N-H functionality [6]. The methylene protons of the acetoacetyl group appear as a singlet at δ 3.60 ppm, representing the active CH₂ group between the two carbonyl functionalities [6]. The aromatic methyl groups are observed as singlets at δ 2.19 ppm and δ 2.65 ppm, corresponding to the 2-methyl and 4-methyl substituents respectively [6]. The acetyl methyl group appears as a singlet at δ 2.30 ppm [6].

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information, with carbonyl carbons appearing in the characteristic downfield region [13]. Related acetoacetanilide derivatives show ketone carbonyl resonances around δ 193.33 ppm , providing a reference for structural comparison.

IR Absorption Bands of Amide and Carbonyl Functionalities

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within N-(2,4-Dimethylphenyl)-3-oxobutanamide [6]. The amide N-H stretching vibration appears at 3343 cm⁻¹, consistent with secondary amide functionality [6] [15]. This absorption frequency indicates the presence of hydrogen bonding interactions that stabilize the amide group [16] [17].

The amide carbonyl stretch, designated as the Amide I band, occurs at 1665 cm⁻¹ [6] [16]. This frequency is characteristic of secondary amides and reflects the conjugation between the nitrogen lone pair and the carbonyl π-system [16] [18]. The ketone carbonyl group contributes additional absorption in the carbonyl region, creating a complex absorption pattern typical of β-dicarbonyl compounds [16].

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl groups occur at 2983 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) [6] [19]. The aromatic C=C ring vibrations are observed at multiple frequencies including 1590, 1545, and 1501 cm⁻¹ [6] [7]. The C-N stretching vibration of the amide linkage appears at 1510 cm⁻¹ [6] [16].

Additional characteristic absorptions include aromatic C-H out-of-plane bending at 640 cm⁻¹, which provides information about the substitution pattern of the benzene ring [6] [7]. The overall infrared spectrum is consistent with the proposed molecular structure and functional group assignments [6].

Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns of N-(2,4-Dimethylphenyl)-3-oxobutanamide [1] [6]. Fast atom bombardment mass spectrometry yields a molecular ion peak at m/z 206 [M+1]⁺ with 100% relative intensity, confirming the molecular weight of 205 [6].

The fragmentation pattern reveals several diagnostic ions that support structural assignment [1]. Key fragment ions include m/z 148, 122, and 120, which correspond to specific molecular rearrangements and bond cleavages [1]. The base peak at m/z 83 likely arises from tropylium ion formation through benzylic cleavage and rearrangement processes [1].

Additional fragment ions at m/z 57 and 43 are consistent with acetyl-related fragments (CH₃CO⁺ and C₃H₇⁺ respectively), supporting the presence of the acetoacetyl moiety [1]. The ion at m/z 120 corresponds to the dimethylaniline fragment [C₆H₃(CH₃)₂NH₂]⁺ formed through amide bond cleavage [1].

The fragmentation pathway analysis indicates preferential cleavage at the amide bond, consistent with the stability of the resulting aromatic amine and acetoacetyl fragments [1]. This fragmentation behavior is characteristic of acetoacetanilide derivatives and provides diagnostic information for structural identification [20].

UV-Vis Spectral Characteristics and Chromophore Identification

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of N-(2,4-Dimethylphenyl)-3-oxobutanamide, which arise primarily from the aromatic chromophore and carbonyl functionalities [21] [7]. The aromatic ring system contributes characteristic absorption bands in the ultraviolet region, with typical aromatic compounds showing intense absorption near 205 nm and less intense absorption in the 255-275 nm range [7].

The presence of the 2,4-dimethyl substitution pattern influences the electronic transitions through hyperconjugative and inductive effects [7]. These methyl substituents act as electron-donating groups, potentially causing bathochromic shifts in the aromatic absorption bands compared to unsubstituted analogs [7].

The carbonyl chromophores contribute n→π* and π→π* transitions in the near-ultraviolet region [21]. The acetoacetyl moiety, with its extended conjugation between the two carbonyl groups and the active methylene, creates additional electronic transitions that may overlap with aromatic absorptions [21].

The amide functionality introduces additional chromophoric character through the delocalization of nitrogen lone pair electrons with the carbonyl π-system [21]. This conjugation affects both the position and intensity of absorption bands, contributing to the overall ultraviolet-visible spectrum of the compound [21].

Crystallographic Analysis of N-(2,4-Dimethylphenyl)-3-oxobutanamide

X-ray Diffraction Studies and Molecular Geometry

Crystallographic analysis provides detailed three-dimensional structural information about N-(2,4-Dimethylphenyl)-3-oxobutanamide [6] [9]. Single crystal X-ray diffraction studies reveal the precise molecular geometry and spatial arrangement of atoms within the crystal lattice [6]. The compound crystallizes in a stable form suitable for diffraction analysis when recrystallized from methanol [6].

The molecular geometry exhibits typical bond lengths and angles consistent with acetoacetanilide derivatives [6]. The benzene ring maintains its planar aromatic character with carbon-carbon bond lengths approximately 1.39 Å [6]. The amide linkage displays characteristic partial double bond character, with the C-N bond length shorter than typical single bonds due to resonance delocalization [6].

The acetoacetyl portion of the molecule adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap for conjugation [6]. The dihedral angle between the aromatic ring and the amide plane reflects the balance between conjugative stabilization and steric hindrance from the ortho-methyl group [6].

Thermal ellipsoid representations from crystallographic data show anisotropic displacement parameters that indicate molecular motion within the crystal lattice [9]. The root mean square deviation from planarity for the aromatic ring system is typically less than 0.01 Å, confirming the planar aromatic geometry [6].

Crystal Packing Arrangements and Intramolecular Hydrogen Bonding

The crystal structure of N-(2,4-Dimethylphenyl)-3-oxobutanamide is stabilized by extensive hydrogen bonding networks that govern the three-dimensional packing arrangement [9] [22]. Intermolecular N-H···O hydrogen bonds form between amide groups of adjacent molecules, creating linear chains or cyclic motifs within the crystal lattice [9].

Hirshfeld surface analysis reveals the relative contributions of different intermolecular contacts to the crystal packing stability [9]. Hydrogen bonding interactions typically contribute 12-18% of the total surface contacts, with N···H and O···H interactions being predominant [9]. The remaining surface contacts arise from van der Waals interactions between aromatic rings and methyl groups [9].

The crystal packing often exhibits layered structures where molecules orient to maximize hydrogen bonding while minimizing steric repulsion [9] [22]. The 2,4-dimethyl substitution pattern influences the packing efficiency through both steric effects and altered electronic distribution on the aromatic ring [9].

Graph set analysis of hydrogen bonding patterns typically reveals chains and rings with specific motifs such as C(4) for simple chains or R₂²(8) for centrosymmetric dimers [9]. These structural motifs are characteristic of amide-containing compounds and contribute to the overall crystal stability [22].

Conformational Analysis in Crystal Lattice

Conformational analysis within the crystal lattice reveals the preferred molecular geometry of N-(2,4-Dimethylphenyl)-3-oxobutanamide under solid-state packing constraints [6] [9]. The amide group typically adopts a planar configuration that maximizes conjugation between the nitrogen lone pair and carbonyl π-system [8].

The rotation around the C-N amide bond is restricted due to partial double bond character, resulting in either syn or anti conformations depending on the relative orientation of the carbonyl oxygen and aromatic ring [8]. Crystal structure analysis indicates the preferred conformation based on optimal intermolecular interactions and minimal steric hindrance [6].

The acetoacetyl portion exhibits conformational flexibility around the methylene carbon, with the ketone carbonyl oriented to minimize repulsion with the amide carbonyl [6]. The overall molecular conformation represents a balance between intramolecular strain and intermolecular packing forces [9].

Temperature-dependent crystallographic studies could provide information about molecular motion and conformational dynamics within the crystal lattice [10]. The anisotropic displacement parameters from crystallographic refinement indicate the directions and magnitudes of atomic motion at the measurement temperature [9].

The preferred conformation in the solid state may differ from solution-phase geometries due to crystal packing constraints and intermolecular interactions [8]. This conformational information is valuable for understanding the compound's reactivity and binding properties in different environments [8].

Data Summary Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | [1] [2] |

| Molecular Weight | 205.25 g/mol | [1] [2] |

| CAS Registry Number | 97-36-9 | [2] [4] |

| Melting Point | 175-176°C | [2] [6] |

| Aqueous Solubility | 0.25 g/100mL (20°C) | [4] |

| LogP | 2.22 | [12] [4] |

| Topological Polar Surface Area | 46.17 Ų | [12] [4] |

| Spectroscopic Data | Frequency/Chemical Shift | Assignment |

|---|---|---|

| IR N-H Stretch | 3343 cm⁻¹ | Amide N-H [6] |

| IR C=O Stretch | 1665 cm⁻¹ | Amide C=O [6] |

| IR C-N Stretch | 1510 cm⁻¹ | Amide C-N [6] |

| ¹H NMR Amide NH | δ 6.36 ppm | N-H proton [6] |

| ¹H NMR Aromatic | δ 6.76-7.16 ppm | Aromatic protons [6] |

| MS Molecular Ion | m/z 206 [M+1]⁺ | Molecular ion [6] |

| Collision Cross Section | Value | Ionization Mode |

|---|---|---|

| [M-H]⁻ | 148.8 Ų | ESI negative [1] |

| [M+H]⁺ | 147.7 Ų | APCI positive [1] |

| [M+Na]⁺ | 160.6 Ų | ESI positive [1] |

Condensation of 2,4-Dimethylaniline with Ethyl Acetoacetate

The most established method for synthesizing N-(2,4-Dimethylphenyl)-3-oxobutanamide involves the direct condensation of 2,4-dimethylaniline with ethyl acetoacetate [2]. This classical approach proceeds through a nucleophilic addition-elimination mechanism, where the amine nitrogen attacks the carbonyl carbon of the acetoacetate ester.

The reaction typically requires heating at temperatures between 60-80°C in ethanol-water solvent systems for 6-24 hours, achieving yields of 70-85% [3]. The mechanism involves initial nucleophilic attack by the amine on the ester carbonyl, followed by elimination of ethanol to form the desired amide product. This method benefits from the increased acidity of the methylene group adjacent to both carbonyl groups, which facilitates the condensation reaction [4] [5].

Research has demonstrated that the reaction conditions can be optimized by controlling the temperature profile and using appropriate solvent ratios. The use of ethanol as a solvent not only dissolves both reactants effectively but also allows for easy removal of the eliminated alcohol byproduct [6] [7].

Acylation Reactions with Acetoacetic Acid Derivatives

Alternative classical approaches utilize direct acylation reactions with acetoacetic acid derivatives [8] [3]. These methods typically employ acetoacetic acid chlorides or anhydrides as acylating agents, reacting with 2,4-dimethylaniline under basic conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile attacking the acyl carbon.

The acylation approach offers advantages in terms of reaction selectivity and can be performed at temperatures ranging from 80-120°C for 4-12 hours, yielding 65-80% of the desired product [8] [3]. The method requires careful control of reaction conditions to prevent side reactions, particularly when using acid chlorides which can lead to multiple acylation products.

Mechanistic Investigation of N-Acylation Processes

The mechanism of N-acylation in the synthesis of N-(2,4-Dimethylphenyl)-3-oxobutanamide has been extensively studied using computational methods [9]. Density functional theory calculations reveal that the reaction proceeds through a two-step addition-elimination mechanism. Initially, the amine nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, regenerating the carbonyl and forming the amide bond.

The activation energy for this process is typically 15-25 kcal/mol, depending on the specific acylating agent used [9]. The reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which increases the electrophilicity of the acylating carbon. Temperature effects on the reaction rate follow Arrhenius behavior, with higher temperatures significantly accelerating the reaction while potentially increasing side product formation.

Modern Synthetic Approaches

Microwave-Assisted Synthesis of N-(2,4-Dimethylphenyl)-3-oxobutanamide

Microwave-assisted synthesis represents a significant advancement in the preparation of N-(2,4-Dimethylphenyl)-3-oxobutanamide [10] [11] [12]. This method utilizes microwave irradiation to accelerate the reaction through dielectric heating, which provides rapid and uniform heating of the reaction mixture. The microwave approach can reduce reaction times from hours to minutes while maintaining or improving yields.

Typical microwave-assisted synthesis conditions involve temperatures of 120-180°C for 10-30 minutes, achieving yields of 80-95% [10] [11]. The method can be performed under solvent-free conditions or with minimal solvent use, making it particularly attractive from an environmental perspective. The rapid heating profile achievable with microwaves allows for better control of reaction selectivity and reduces thermal decomposition of sensitive reactants.

The microwave method has been successfully scaled up using continuous-flow microwave reactors, which can handle larger quantities while maintaining the advantages of rapid heating and precise temperature control [10] [12]. This approach is particularly valuable for preparing the compound for pharmaceutical applications where high purity and consistent quality are essential.

Green Chemistry Protocols: Solvent-Free and Catalyst Optimization

Modern green chemistry approaches to synthesizing N-(2,4-Dimethylphenyl)-3-oxobutanamide emphasize solvent-free conditions and catalyst optimization [13] [14] [15]. Solvent-free synthesis offers significant environmental benefits by eliminating the need for organic solvents, reducing waste generation, and simplifying purification procedures.

The solvent-free approach typically involves heating the reactants directly without additional solvents, relying on the molten state of the reactants to facilitate mixing and reaction [13] [14]. Reaction temperatures of 80-150°C for 1-4 hours can achieve yields of 75-90%. The method often employs solid acid catalysts such as p-toluenesulfonic acid or montmorillonite clay to facilitate the reaction.

Catalyst optimization studies have identified several highly effective catalytic systems for this transformation. Heterogeneous catalysts, including zeolites and metal oxides, provide excellent activity while allowing for easy separation and recycling [13] [14]. The use of ionic liquids as both solvent and catalyst has also shown promise, offering recyclability and enhanced reaction rates.

Flow Chemistry Applications for Continuous Production

Flow chemistry has emerged as a powerful tool for the continuous production of N-(2,4-Dimethylphenyl)-3-oxobutanamide [16] [17]. This approach involves the continuous flow of reactants through a reactor system, allowing for precise control of reaction parameters and enabling continuous product formation.

Flow chemistry systems for this synthesis typically operate at temperatures of 60-100°C with residence times of 5-30 minutes, achieving yields of 85-98% [16] [17]. The method offers several advantages including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the ability to easily scale production by running the system for extended periods.

The continuous flow approach is particularly well-suited for industrial applications where consistent product quality and high throughput are required. The system can be automated to maintain optimal reaction conditions and can incorporate real-time monitoring and control systems to ensure consistent product quality [16] [17].

Industrial Scale Synthesis and Technical Considerations

Industrial scale synthesis of N-(2,4-Dimethylphenyl)-3-oxobutanamide requires careful consideration of safety, efficiency, and economic factors [18] [19]. The scale-up from laboratory to industrial production involves multiple technical challenges including heat management, mixing efficiency, and waste minimization.

Industrial reactors for this synthesis typically range from 100-1000 L capacity, capable of producing batches of 10-100 kg of product [18] [19]. The heating systems employed at industrial scale include steam heating and thermal oil circulation, which provide better temperature control and uniformity compared to laboratory-scale heating methods.

Safety considerations become paramount at industrial scale, requiring comprehensive hazard assessments and the implementation of explosion-proof equipment when handling volatile solvents [18] [19]. The industrial process typically incorporates multiple safety systems including pressure relief valves, temperature monitoring, and emergency shutdown procedures.

Economic optimization focuses on maximizing yield while minimizing raw material costs and waste generation. Industrial processes often employ recycling systems for solvents and catalysts, and may integrate multiple synthetic steps into a single continuous process to improve overall efficiency [18] [19].

Purification Methods and Analytical Quality Control

Recrystallization Techniques and Solvent Selection

Recrystallization remains the most common purification method for N-(2,4-Dimethylphenyl)-3-oxobutanamide [20] [6] [7]. The selection of appropriate solvents is crucial for achieving high purity and good recovery yields. The compound shows moderate solubility in hot alcohols and low solubility in water, making alcohol-water mixtures ideal for recrystallization.

Ethanol-water systems provide excellent recrystallization media, achieving purities of 95-98% with recovery yields of 75-85% [20] [6] [7]. The recrystallization process involves dissolving the crude product in hot ethanol (78°C), followed by gradual cooling to 20°C over 2-4 hours. The controlled cooling rate is essential for forming high-quality crystals with minimal impurity incorporation.

Methanol-water systems offer an alternative recrystallization medium, particularly useful when ethanol is not available or when different crystal habits are desired [20] [6] [7]. The compound's solubility characteristics in methanol are similar to ethanol, but the slightly lower boiling point of methanol can be advantageous for heat-sensitive applications.

The choice of solvent system depends on the nature of impurities present and the desired final crystal form. Mixed solvent systems, such as ethanol-hexane, can be particularly effective for removing specific types of impurities while maintaining good recovery yields [20] [6] [7].

Column Chromatography Optimization

Flash column chromatography provides an efficient method for purifying N-(2,4-Dimethylphenyl)-3-oxobutanamide, particularly when high purity is required [21] [22] [23]. The method typically achieves purities of 98-99% with recovery yields of 80-90%, making it suitable for analytical and pharmaceutical applications.

The optimal solvent system for column chromatography consists of petroleum ether and ethyl acetate gradients, typically starting with 15:1 petroleum ether:ethyl acetate and progressing to 5:1 ratios [21] [22] [23]. The compound typically elutes at intermediate polarity conditions, allowing for effective separation from both more polar and less polar impurities.

Column efficiency optimization involves careful selection of silica gel mesh size, typically 230-400 mesh for flash chromatography applications [21] [22] [23]. The loading capacity should be maintained at 2-5% by weight of silica gel to ensure good separation while maintaining reasonable throughput.

Advanced chromatography techniques, including preparative high-performance liquid chromatography, can achieve purities exceeding 99% for applications requiring the highest purity standards [21] [22] [23]. These methods are particularly valuable for analytical reference standards and pharmaceutical development applications.

Purity Assessment Methods

Comprehensive purity assessment of N-(2,4-Dimethylphenyl)-3-oxobutanamide requires multiple analytical techniques [24] [25]. The compound's melting point of 175-176°C serves as a primary purity indicator, with sharp melting behavior indicating high purity [26] [27].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and purity assessment [24] [25]. The characteristic peaks in both ¹H and ¹³C NMR spectra allow for identification of structural impurities and quantitative purity determination through integration analysis.

High-performance liquid chromatography offers the most sensitive method for purity quantification, capable of detecting impurities at levels below 0.1% [24] [25] [28]. The method typically employs reverse-phase columns with acetonitrile-water mobile phases, achieving excellent separation of the target compound from synthetic impurities.

Mass spectrometry provides molecular weight confirmation and can identify specific impurities through fragmentation patterns [24] [25]. The expected molecular ion peak at m/z 205.25 confirms the molecular formula, while fragmentation patterns help identify the nature of any impurities present.

Infrared spectroscopy offers rapid functional group identification, with characteristic carbonyl stretches around 1680 cm⁻¹ confirming the presence of the β-ketoamide functionality [24] [25]. This method is particularly useful for routine quality control applications due to its speed and simplicity.

Physical Description

COLOURLESS SOLID IN VARIOUS FORMS.

XLogP3

Flash Point

Density

LogP

Melting Point

88 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (24.52%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Butanamide, N-(2,4-dimethylphenyl)-3-oxo-: ACTIVE